molecular formula C11H16O3 B8589710 Ethyl 4-oxo-1-vinylcyclohexanecarboxylate

Ethyl 4-oxo-1-vinylcyclohexanecarboxylate

Cat. No. B8589710
M. Wt: 196.24 g/mol
InChI Key: REINETDSGXIIFJ-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A solution of the commercially available 4-oxo-1-vinyl-cyclohexanecarboxylic acid ethyl ester (provided by Small Molecules Inc.), (1.20 g, 6.11 mmol) in 1,4-dioxane (20 mL) was treated with a solution of lithium hydroxide monohydrate (734 mg, 30.6 mmol) in water (10 mL). After stirring at 50° C. for 2 h, the volatiles were removed in vacuo. The residue was partitioned between water and diethyl ether. The aqueous layer was acidified to pH 1 by addition of saturated potassium hydrogen sulfate solution and was extracted with ethyl acetate (3×). The organic layer was dried over anhydrous magnesium sulfate, filtered and the volatiles were removed in vacuo to afford the title compound (1.00 g, 97%) as a clear gum. 1H NMR (300 MHz, CDCl3) δ 1.92-2.08 (m, 2H), 2.36-2.59 (m, 6H), 5.34 (d, J=17.5 Hz, 1H), 5.35 (d, J=10.5 Hz, 1H), 5.97 (dd, J=17.5, 10.5 Hz, 1H), 11.30 (br s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH:13]=[CH2:14])[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>O1CCOCC1.O>[O:12]=[C:9]1[CH2:8][CH2:7][C:6]([CH:13]=[CH2:14])([C:4]([OH:5])=[O:3])[CH2:11][CH2:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC(CC1)=O)C=C
Name
Quantity
734 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was acidified to pH 1 by addition of saturated potassium hydrogen sulfate solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCC(CC1)(C(=O)O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.